(+)-Larreatricin is a naturally occurring lignan compound derived from the creosote bush (Larrea tridentata). It exhibits notable biological activities, including potential antiprotozoal effects. Larreatricin belongs to a class of compounds known as lignans, which are characterized by their polyphenolic structures and are often linked to various health benefits due to their antioxidant properties.
Larreatricin is primarily sourced from the creosote bush, a plant native to arid regions of North America. The plant is known for its resilience and has been traditionally used in herbal medicine. The lignan is extracted from the plant's leaves and stems, where it is present in significant quantities.
Chemically, larreatricin falls under the category of lignans, specifically categorized as tetrahydrofuran lignans. These compounds are formed through the oxidative coupling of phenolic precursors, leading to complex structures that often exhibit stereoisomerism.
The synthesis of (+)-larreatricin involves several steps, typically beginning with the isolation of its precursors from natural sources or through chemical synthesis.
The enzymatic formation typically involves incubating (±)-larreatricins with ascorbic acid and enzyme preparations in a buffered solution, followed by extraction and purification techniques such as HPLC to isolate the final product .
The molecular structure of (+)-larreatricin features a complex arrangement typical of lignans, including multiple chiral centers and functional groups that contribute to its biological activity. The compound can be represented by the following structural formula:
(+)-Larreatricin undergoes various chemical reactions typical for phenolic compounds, including oxidation and reduction processes.
The reaction conditions are finely tuned to favor specific pathways, often utilizing metal catalysts or enzymes that enhance regioselectivity in product formation.
The mechanism by which (+)-larreatricin exerts its biological effects is primarily linked to its interaction with cellular targets involved in oxidative stress and inflammation.
Research indicates that (+)-larreatricin exhibits significant activity against various protozoan parasites, demonstrating potential therapeutic applications .
(+)-Larreatricin has garnered interest for its potential applications in pharmacology due to its biological activities:
(+)-Larreatricin, a furofuran lignan predominantly found in Larrea tridentata (creosote bush), is synthesized via a stereospecific enzymatic cascade originating from the phenylpropanoid pathway. The biosynthesis initiates with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL), yielding trans-cinnamic acid, which is subsequently hydroxylated and methylated to form coniferyl alcohol [3] [6]. The pivotal step involves the stereoselective coupling of two coniferyl alcohol units, catalyzed by dirigent proteins (DIRs). These proteins template the bimolecular radical coupling to form (+)-pinoresinol with strict enantiomeric control, a precursor to (+)-larreatricin [6].
Downstream modifications involve a series of redox reactions: pinoresinol-lariciresinol reductase (PLR) reduces pinoresinol to lariciresinol, followed by further reduction to secoisolariciresinol. Secoisolariciresinol dehydrogenase then oxidizes secoisolariciresinol to yield larreatricin’s core structure. Final O-methylation by S-adenosylmethionine-dependent O-methyltransferases (OMTs) installs the methoxy groups characteristic of (+)-larreatricin [6]. Key enzymatic bottlenecks include:
Table 1: Key Enzymes in (+)-Larreatricin Biosynthesis
Enzyme | Function | Cofactors/Regulators |
---|---|---|
Phenylalanine ammonia-lyase (PAL) | Converts L-Phe to trans-cinnamic acid | None |
Dirigent protein (DIR) | Stereoselective coniferyl alcohol coupling | Radical stabilization |
Pinoresinol-lariciresinol reductase (PLR) | Reduces pinoresinol to secoisolariciresinol | NADPH |
O-Methyltransferase (OMT) | Adds methoxy groups to aromatic rings | S-Adenosylmethionine (SAM) |
Genomic analysis of Larrea tridentata has identified a putative lignan biosynthetic gene cluster on chromosome 7, spanning 15 genes. This cluster includes co-localized genes encoding PAL, DIR, PLR, OMT, and cytochrome P450 monooxygenases (e.g., LtCYP71BQ1), suggesting coordinated regulation [1] [6]. Functional validation via heterologous expression in Nicotiana benthamiana confirmed:
CRISPR-Cas9 knockout of LtDIR1 in L. tridentata hairy root cultures reduced (+)-larreatricin accumulation by 92%, while overexpression increased titers 3.2-fold, confirming its pathway dominance [6]. RNA-seq data further revealed co-upregulation of cluster genes under UV stress, aligning with (+)-larreatricin’s ecological role as a photoprotectant.
Table 2: Core Genes in the Lignan Cluster of L. tridentata
Gene Identifier | Predicted Function | Expression Fold-Change (UV) | Knockout Impact on (+)-Larreatricin |
---|---|---|---|
LtPAL2 | Phenylalanine deamination | 8.5× | -47% |
LtDIR1 | Coniferyl alcohol coupling | 12.1× | -92% |
LtPLR1 | Pinoresinol reduction | 9.8× | -85% |
LtOMT3 | Lignan O-methylation | 7.3× | -78% |
(+)-Larreatricin biosynthesis depends on precursor supply from the shikimate pathway, which generates L-phenylalanine. Metabolic flux analysis (MFA) in L. tridentata cell cultures revealed that ≥30% of carbon flux is directed toward shikimate-derived aromatics, with only 2.8% channeled to lignans under baseline conditions [3] [4]. Key nodes controlling phenylalanine allocation include:
Dynamic labeling experiments with ¹³C-glucose demonstrated that prephenate is a critical branch point, with 68% flux toward phenylalanine and 32% toward tyrosine. Engineering efforts in Saccharomyces cerevisiae and Kluyveromyces marxianus have refactored this pathway by:
In engineered K. marxianus, flux to L-Phe increased from 0.05 to 0.28 mmol/gDCW/h, boosting (+)-larreatricin precursors by 5.6-fold [8]. However, transcriptional incoordination between bacterial/plant enzymes limited gains, necessitating synthetic scaffolds for enzyme colocalization.
Table 3: Metabolic Flux Distribution in Shikimate Pathway
Pathway Node | Baseline Flux (mmol/gDCW/h) | Engineered Flux (mmol/gDCW/h) | Engineering Strategy |
---|---|---|---|
DAHPS | 1.2 | 3.8 | Aro4ᴷ²²¹ᴸ overexpression |
Shikimate → Chorismate | 0.9 | 2.1 | shikimate kinase II expression |
Prephenate → L-Phe | 0.05 | 0.28 | pheA knockout + ADH overexpression |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7